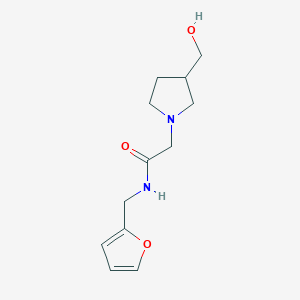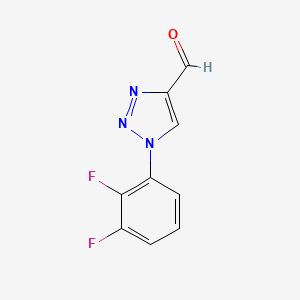![molecular formula C12H13F2NO2 B1467310 [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1458100-02-1](/img/structure/B1467310.png)
[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol
Overview
Description
Synthesis Analysis
The synthesis of compounds like “[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol” is characterized by the presence of a pyrrolidine ring . This saturated scaffold is of great interest due to (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Chitin Synthesis Inhibition
This compound has been explored as a potential chitin synthesis inhibitor . Chitin, a key structural component in the exoskeletons of arthropods and cell walls of fungi, is a target for pest control. Synthesizing derivatives of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol can lead to the development of new pesticides that inhibit chitin synthesis, thereby controlling pest populations effectively .
Agricultural Pesticides
Research has indicated that derivatives of this compound exhibit significant insecticidal activity . This makes it a valuable candidate for the development of novel agricultural pesticides that offer high activity with low toxicity and residue, ensuring safer food production and environmental protection .
Organic Synthesis
The compound serves as an intermediate in the synthesis of organic molecules . Its structure allows for the creation of various urea derivatives, which have diverse applications in organic chemistry, including the development of pharmaceuticals and agrochemicals .
Biological Activity Studies
[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is used in the study of biological activities of new compounds. By modifying its structure, researchers can synthesize new molecules and evaluate their biological effects, such as antimicrobial or anticancer properties .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to design and synthesize novel therapeutic agents . Its derivatives can be assessed for various pharmacological activities, leading to the discovery of new drugs with potential clinical applications .
Analytical Chemistry
As a standard in analytical chemistry , this compound can be used to calibrate instruments or validate analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Future Directions
The future directions for “[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol” could involve further exploration and innovation in drug discovery, material synthesis, and catalysis. The pyrrolidine ring, a key component of this compound, offers promising avenues for the design of new compounds with different biological profiles .
properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-5-4-8(6-15)7-16/h1-3,8,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGCUCCNJFNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B1467233.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1467234.png)
![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)
![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)



![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)

![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)